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molecular formula C14H15NO5 B8348631 Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate

Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate

Cat. No. B8348631
M. Wt: 277.27 g/mol
InChI Key: FCQNPNJYFVJECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992103B2

Procedure details

5-(4-Bromo-butanoylamino)-isophthalic acid dimethyl ester (D61) was treated with DBU as described in D57 to afford D62 as a white solid (35%).
Name
5-(4-Bromo-butanoylamino)-isophthalic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:13]=[C:12]([NH:14][C:15](=[O:20])[CH2:16][CH2:17][CH2:18]Br)[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1.C1CCN2C(=NCCC2)CC1>>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:13]=[C:12]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:20])[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1

Inputs

Step One
Name
5-(4-Bromo-butanoylamino)-isophthalic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)NC(CCCBr)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)N1C(CCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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